molecular formula C10H20Cl2F2N2 B13030069 3,3-Difluoro-1,4'-bipiperidine dihydrochloride

3,3-Difluoro-1,4'-bipiperidine dihydrochloride

Cat. No.: B13030069
M. Wt: 277.18 g/mol
InChI Key: NRYBJGAVHCJTSL-UHFFFAOYSA-N
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Description

3,3-Difluoro-[1,4’]bipiperidine dihydrochloride is a fluorinated organic compound with the molecular formula C10H20Cl2F2N2 and a molecular weight of 277.18 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the piperidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride typically involves the fluorination of a bipiperidine precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial production methods may involve large-scale fluorination processes using continuous flow reactors to enhance efficiency and yield. The final product is purified through crystallization or chromatography to achieve high purity levels suitable for various applications .

Chemical Reactions Analysis

3,3-Difluoro-[1,4’]bipiperidine dihydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3,3-Difluoro-[1,4’]bipiperidine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Fluorine’s electronegativity and small size allow it to form strong hydrogen bonds and van der Waals interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

3,3-Difluoro-[1,4’]bipiperidine dihydrochloride can be compared with other fluorinated piperidine derivatives, such as:

  • 3-Fluoro-[1,4’]bipiperidine
  • 4,4-Difluoro-[1,4’]bipiperidine
  • 3,3,4,4-Tetrafluoro-[1,4’]bipiperidine

These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of 3,3-Difluoro-[1,4’]bipiperidine dihydrochloride, such as its specific reactivity and binding affinity, make it distinct from its analogs .

Properties

Molecular Formula

C10H20Cl2F2N2

Molecular Weight

277.18 g/mol

IUPAC Name

3,3-difluoro-1-piperidin-4-ylpiperidine;dihydrochloride

InChI

InChI=1S/C10H18F2N2.2ClH/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9;;/h9,13H,1-8H2;2*1H

InChI Key

NRYBJGAVHCJTSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CCNCC2)(F)F.Cl.Cl

Origin of Product

United States

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